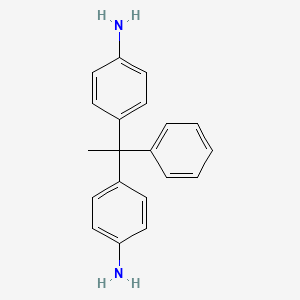
Erbium;germanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium and germanium are elements that belong to the lanthanide and metalloid groups, respectively. When combined, they form a compound that exhibits unique properties valuable in various scientific and industrial applications. Erbium is known for its optical properties, while germanium is recognized for its semiconductor characteristics. Together, they create a compound that is highly sought after in the fields of photonics and optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of erbium-germanium compounds typically involves high-temperature processes. One common method is the co-evaporation technique, where erbium and germanium are evaporated simultaneously in a vacuum chamber and then condensed on a substrate to form a thin film. Another method is the chemical vapor deposition (CVD) process, where gaseous precursors of erbium and germanium react on a heated substrate to form the compound.
Industrial Production Methods: In industrial settings, the production of erbium-germanium compounds often involves the use of advanced techniques such as molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and thickness of the resulting films, making them suitable for high-tech applications.
Analyse Des Réactions Chimiques
Types of Reactions: Erbium-germanium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, when exposed to oxygen, the compound can form erbium oxide and germanium dioxide. In reduction reactions, the compound can be reduced to its elemental forms using reducing agents like hydrogen.
Common Reagents and Conditions: Common reagents used in the reactions of erbium-germanium compounds include oxygen for oxidation reactions, hydrogen for reduction reactions, and halogens for substitution reactions. These reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions.
Major Products: The major products formed from the reactions of erbium-germanium compounds include erbium oxide, germanium dioxide, and various halides. These products are often used in further applications, such as in the production of optical fibers and semiconductor devices.
Applications De Recherche Scientifique
Erbium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology, they are explored for their potential in imaging and diagnostic techniques. In medicine, these compounds are being studied for their use in targeted drug delivery systems. In industry, they are crucial in the development of advanced photonic and optoelectronic devices, such as lasers and amplifiers.
Mécanisme D'action
The mechanism by which erbium-germanium compounds exert their effects is primarily through their interaction with light. Erbium ions can absorb and emit light at specific wavelengths, making them useful in optical applications. Germanium, on the other hand, enhances the compound’s semiconductor properties, allowing for efficient electron transport. Together, they create a compound that can efficiently convert light into electrical signals and vice versa.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to erbium-germanium include erbium-silicon and erbium-tellurium compounds. These compounds also exhibit unique optical and electronic properties.
Uniqueness: What sets erbium-germanium compounds apart is their ability to combine the optical properties of erbium with the semiconductor properties of germanium. This combination makes them particularly valuable in the development of advanced photonic and optoelectronic devices, where both light manipulation and electronic control are essential.
Propriétés
Formule moléculaire |
ErGe |
|---|---|
Poids moléculaire |
239.89 g/mol |
Nom IUPAC |
erbium;germanium |
InChI |
InChI=1S/Er.Ge |
Clé InChI |
PGTAZCTZJJRRNU-UHFFFAOYSA-N |
SMILES canonique |
[Ge].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



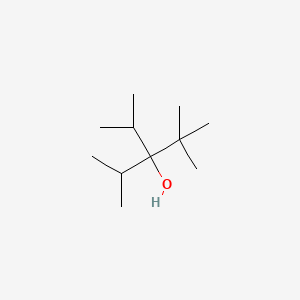
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
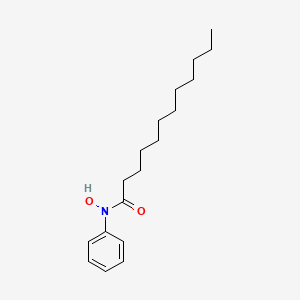
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)
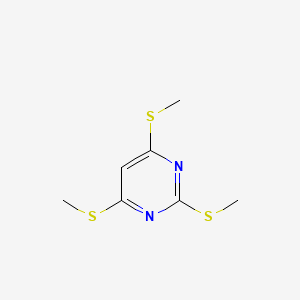
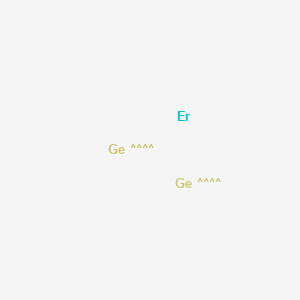
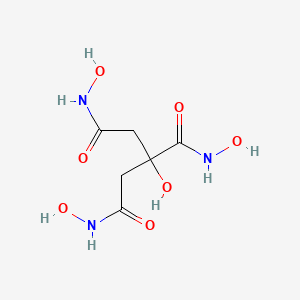
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)



